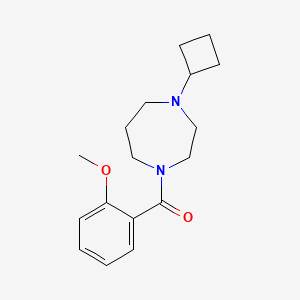
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group, a phenyl group, and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves a multi-step synthesis that includes Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration . Industrial production methods often focus on optimizing yield and scalability, ensuring that the synthesis process is both efficient and cost-effective.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction that the compound can undergo, forming new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:
4-Methoxyphenyl-1H-indole: This compound shares the methoxyphenyl group and exhibits similar biological activities.
4-Methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group, known for its inhibitory effects on specific enzymes.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)20-17(21)12-11-16(19(22)23)18(20)13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJLXJYIKCRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)


![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)

![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)



![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)
